N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid
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Overview
Description
N-(1-azabicyclo[222]octan-3-yl)-4-fluorobenzamide;oxalic acid is a compound that combines a bicyclic amine structure with a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Bicyclic Amine: The bicyclic amine, 1-azabicyclo[2.2.2]octane, can be synthesized through a series of reactions starting from piperidine derivatives.
Introduction of the Fluorobenzamide Moiety: The fluorobenzamide group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bicyclic amine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzamide moiety, potentially converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system due to its bicyclic amine structure.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The bicyclic amine structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzamide moiety can enhance binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares the bicyclic amine structure but differs in the functional group attached to the nitrogen atom.
3-Quinuclidinone: Another bicyclic amine with a ketone functional group, used in various chemical syntheses.
Uniqueness
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide is unique due to the combination of the bicyclic amine and fluorobenzamide moieties. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
90182-97-1 |
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Molecular Formula |
C16H19FN2O5 |
Molecular Weight |
338.33 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid |
InChI |
InChI=1S/C14H17FN2O.C2H2O4/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;3-1(4)2(5)6/h1-4,10,13H,5-9H2,(H,16,18);(H,3,4)(H,5,6) |
InChI Key |
WHFGMNVBNIWXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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